4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzoxazepine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable diketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Final Coupling: The final step involves coupling the fluorinated intermediate with the benzoxazepine core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(benzyloxy)-3-methoxyphenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
- 4-{2-[4-(benzyloxy)-3-chlorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
Uniqueness
4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C24H18FNO5 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[2-(3-fluoro-4-phenylmethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C24H18FNO5/c25-19-12-17(10-11-22(19)30-14-16-6-2-1-3-7-16)20(27)13-26-23(28)15-31-21-9-5-4-8-18(21)24(26)29/h1-12H,13-15H2 |
InChI Key |
ILFUWYUMOZDBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)F |
Origin of Product |
United States |
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